4,5-Dichloro-2-(4-fluorophenyl)thiazole 4,5-Dichloro-2-(4-fluorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847637
InChI: InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H
SMILES:
Molecular Formula: C9H4Cl2FNS
Molecular Weight: 248.10 g/mol

4,5-Dichloro-2-(4-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC15847637

Molecular Formula: C9H4Cl2FNS

Molecular Weight: 248.10 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-(4-fluorophenyl)thiazole -

Specification

Molecular Formula C9H4Cl2FNS
Molecular Weight 248.10 g/mol
IUPAC Name 4,5-dichloro-2-(4-fluorophenyl)-1,3-thiazole
Standard InChI InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H
Standard InChI Key PLUSKJOWMDHBMG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of 4,5-dichloro-2-(4-fluorophenyl)thiazole is C₉H₄Cl₂FNS, with a molar mass of 248.1 g/mol . The thiazole core is substituted with chlorine atoms at positions 4 and 5, while a 4-fluorophenyl group is attached at position 2 (Figure 1). X-ray crystallography and spectroscopic analyses confirm its planar geometry, with bond angles consistent with aromatic heterocycles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight248.1 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, DMF)
StabilityStable under inert conditions

Synthesis and Structural Modifications

Synthetic Routes

The compound is typically synthesized via Hantzsch thiazole cyclization or Suzuki-Miyaura coupling. A common approach involves:

  • Cyclocondensation: Reacting 4-fluorophenylthiourea with 4,5-dichloro-2-bromoacetophenone in the presence of iodine or palladium catalysts .

  • Post-functionalization: Introducing chlorine atoms via electrophilic substitution using chlorinating agents like SOCl₂ or Cl₂ gas .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reagents
Hantzsch Cyclization58–6895I₂, NH₄CO₂H, Pd/C
Suzuki-Miyaura Coupling72–8597Pd(PPh₃)₄, K₂CO₃

Industrial and Research Applications

Agrochemical Development

Chlorinated thiazoles are precursors for herbicides and fungicides. The 4-fluorophenyl group improves lipid solubility, enhancing foliar absorption and rainfastness .

Material Science

The compound’s rigid structure and halogen content make it a candidate for liquid crystals or photovoltaic materials, though applications remain exploratory .

ParameterRecommendationSource
Storage-20°C, inert atmosphere
DisposalIncineration or chemical waste facilities

Future Directions

  • Bioactivity Studies: In vivo assays to validate anticancer and antimicrobial efficacy.

  • Structural Optimization: Introducing sulfonamide or triazole moieties to enhance potency .

  • Environmental Impact: Assessing biodegradation and ecotoxicity for agrochemical use .

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